5-Hydroxyflufenamic acid
Description
Contextualization within Fenamate Non-Steroidal Anti-Inflammatory Drug (NSAID) Metabolism Studies
Flufenamic acid belongs to the fenamate class of NSAIDs, which are derivatives of anthranilic acid. wikipedia.org Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. wikipedia.orgpatsnap.commsdvetmanual.com The metabolism of fenamates is a critical area of study as it dictates the duration of action, efficacy, and potential for adverse effects.
The elimination of most NSAIDs, including flufenamic acid, is highly dependent on hepatic biotransformation. nih.gov The metabolic pathways of flufenamic acid involve hydroxylation and glucuronidation. wikipedia.org Specifically, 5-hydroxyflufenamic acid is a prominent oxidative metabolite. Research has shown that after administration of flufenamic acid, it is metabolized in the body, and this compound can be detected in various tissues and fluids. nih.gov
The formation of hydroxylated metabolites is a common route for the metabolism of many drugs. In the case of the related fenamate, mefenamic acid, hydroxylation at the 4' and 5 positions to form 4'-hydroxy- and 5-hydroxymefenamic acid has been demonstrated. vu.nlnih.gov These oxidative steps are often precursors to further reactions, such as the formation of reactive quinone imines. vu.nlacs.orgnih.gov
Significance of Oxidative Metabolites in Biochemical Pathways Research
The study of oxidative metabolites like this compound is of paramount importance in understanding the broader biochemical pathways of drug metabolism. These metabolites can have their own pharmacological activity, sometimes contributing to the therapeutic effect of the parent drug, or they can be intermediates in detoxification pathways.
For instance, the formation of hydroxylated metabolites is often a prelude to conjugation reactions, such as glucuronidation, which increase the water solubility of the compound and facilitate its excretion from the body. wikipedia.org However, oxidative metabolism can also lead to the formation of reactive intermediates. In the case of other fenamates like diclofenac (B195802) and mefenamic acid, their hydroxylated metabolites can be further oxidized to quinone imines, which are reactive species that can bind to cellular macromolecules. vu.nlacs.orgnih.gov The study of these pathways is crucial for assessing the potential for drug-induced toxicity.
Research has shown that enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and NRH:quinone oxidoreductase 2 (NQO2) can play a role in the detoxification of these reactive quinone imines. acs.orgnih.gov Studies have investigated the ability of NQO2 to reduce the quinone imines derived from the 5-hydroxy metabolites of both diclofenac and mefenamic acid. acs.orgnih.gov
Evolution of Research Perspectives on this compound
Historically, research on flufenamic acid primarily focused on its anti-inflammatory properties and its direct effects. patsnap.comnih.gov However, as analytical techniques have advanced, the focus has expanded to include a more detailed investigation of its metabolic fate. The identification and quantification of metabolites like this compound have become central to a more complete understanding of the drug's pharmacology.
Early studies acknowledged the metabolism of flufenamic acid, and methods were developed to detect its presence in biological samples. nih.gov More recent research has delved deeper into the specific enzymes involved in its formation and the subsequent reactions of its metabolites. The interest in oxidative metabolites has been driven by the broader understanding that these species can have significant biological consequences, ranging from altered pharmacological activity to the initiation of toxicological events.
Structure
3D Structure
Properties
CAS No. |
39062-67-4 |
|---|---|
Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
5-hydroxy-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)8-2-1-3-9(6-8)18-12-5-4-10(19)7-11(12)13(20)21/h1-7,18-19H,(H,20,21) |
InChI Key |
HXTLXQUVSUWKKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)O)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)O)C(=O)O)C(F)(F)F |
Other CAS No. |
39062-67-4 |
Synonyms |
5-hydroxyflufenamic acid |
Origin of Product |
United States |
Enzymatic Biotransformation and Primary Metabolic Pathways of 5 Hydroxyflufenamic Acid Formation
Generation of Quinoneimine Species
One of the key reactive intermediates formed from the further oxidation of hydroxylated fenamates is a quinoneimine species. researchgate.netacs.org This two-step bioactivation, involving initial hydroxylation followed by further oxidation, is a recognized pathway for the formation of reactive metabolites from drugs like diclofenac (B195802) and mefenamic acid. acs.org
The formation of these quinoneimines is catalyzed by cytochrome P450 enzymes. researchgate.netacs.org Studies have shown that the subsequent oxidation of 4'-hydroxy and 5-hydroxy metabolites of mefenamic acid leads to the formation of their respective quinoneimines. researchgate.netacs.org
Subsequent Enzymatic and Non-Enzymatic Detoxification Pathways
The body possesses several detoxification mechanisms to neutralize these reactive quinoneimine species. A primary pathway is conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov This reaction can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs). researchgate.netacs.org
In the case of mefenamic acid, the formation of GSH conjugates has been observed in the presence of human liver microsomes. researchgate.netacs.org The major GSH conjugate identified is 4'-OH-5'-glutathionyl-MFA, formed with the highest activity by CYP1A2 and to a lesser extent by CYP2C9 and CYP3A4. researchgate.netacs.org Two minor GSH conjugates result from the secondary oxidation of 5-hydroxy-mefenamic acid, with CYP1A2 showing the highest activity in their formation, followed by CYP3A4. researchgate.netnih.gov
Another detoxification pathway involves the reduction of quinoneimines back to their less reactive hydroxylated precursors. The enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2) has been shown to be active in the reduction of the quinoneimine derived from 4'-hydroxymefenamic acid. acs.org However, the quinoneimine derived from 5-hydroxymefenamic acid is only barely reduced by NQO2. acs.org
The table below outlines the detoxification pathways for reactive intermediates of mefenamic acid.
| Detoxification Pathway | Enzymes Involved | Description | Reference |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs), CYP1A2, CYP2C9, CYP3A4 | The reactive quinoneimine is conjugated with glutathione, forming a less reactive and more water-soluble compound that can be excreted. | researchgate.netacs.orgnih.gov |
| Enzymatic Reduction | NAD(P)H:quinone oxidoreductase 2 (NQO2) | The quinoneimine is reduced back to the hydroxylated metabolite. This pathway is more effective for the 4'-hydroxy metabolite than the 5-hydroxy metabolite. | acs.org |
Further Biotransformation and Enzyme Interactions of 5 Hydroxyflufenamic Acid
Reduction of Reactive Metabolites by NAD(P)H:Quinone Oxidoreductases
NAD(P)H:quinone oxidoreductase 1 (NQO1) and NRH:quinone oxidoreductase 2 (NQO2) are cytosolic flavoproteins that play a crucial role in cellular defense by catalyzing the two-electron reduction of quinones and related compounds. nih.govmdpi.com This process is considered a detoxification pathway as it bypasses the formation of unstable and highly reactive semiquinone free radicals that can arise from one-electron reduction. The activity of these enzymes towards quinone imines, reactive electrophilic intermediates formed from the oxidation of hydroxylated drug metabolites, is of significant toxicological interest.
Research into the bioactivation of aromatic amines and their hydroxylated metabolites has shed light on the substrate specificity of NQO1 and NQO2. Studies using analogs such as hydroxylated metabolites of diclofenac (B195802) and mefenamic acid have provided valuable insights into the potential interactions of 5-hydroxyflufenamic acid-derived quinone imines with these enzymes.
Investigations have revealed a distinct difference in the catalytic activity of NQO1 and NQO2 towards quinone imines derived from 5-hydroxylated metabolites. While the quinone imine of 5-hydroxydiclofenac (B1228188) is effectively reduced by NQO1, it is not a substrate for enzymatic reduction by NQO2. nih.govnih.gov Similarly, the quinone imine derived from 5-hydroxymefenamic acid is only barely reduced by NQO2. nih.govacs.org This suggests that NQO2 is generally less active or inactive towards quinone imines formed from 5-hydroxy metabolites of certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In contrast, quinone imines derived from 4'-hydroxy metabolites of the same drugs were found to be effectively reduced by NQO2. nih.govacs.org This differential activity highlights the structural specificity of the NQO2 active site.
| Substrate (Quinone Imine derived from) | NQO2 Enzymatic Reduction Activity | Reference |
|---|---|---|
| 5-Hydroxydiclofenac | Not observed | nih.govnih.gov |
| 5-Hydroxymefenamic acid | Barely active | nih.govacs.org |
| 4'-Hydroxydiclofenac | Active | nih.gov |
| 4'-Hydroxymefenamic acid | Active | nih.gov |
An interesting phenomenon observed in studies with NQO2 is its ability to act as a protein scavenger, independent of its catalytic activity. acs.org For quinone imines derived from both diclofenac and mefenamic acid, significant non-enzymatic scavenging by the NQO2 protein itself was reported. nih.govacs.org This indicates that the protein can trap or bind to the reactive metabolite, thereby preventing it from interacting with other cellular macromolecules, even without catalytically reducing it.
This non-enzymatic scavenging was found to be more extensive for the 5-hydroxydiclofenac-derived quinone imine compared to its 4'-hydroxy counterpart. acs.org The mechanism may involve covalent modification of the NQO2 protein by the reactive quinone imine. However, this binding does not appear to fully account for the lack of catalytic activity, suggesting that the geometry of the active site is the primary determinant for enzymatic reduction. nih.gov
Conjugation Reactions of this compound and its Derivatives
Conjugation reactions represent a major pathway in Phase II metabolism, where endogenous molecules are attached to xenobiotics or their metabolites to increase their water solubility and facilitate their elimination from the body. encyclopedia.pub For this compound and its reactive quinone imine metabolite, glutathione (B108866) conjugation, glucuronidation, and sulfation are key potential pathways.
Glutathione (GSH), a tripeptide, is a crucial cellular nucleophile that plays a primary role in detoxifying electrophilic compounds. encyclopedia.pubnih.gov The reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govreactome.org Reactive quinone imine intermediates are soft electrophiles and readily react with the soft nucleophile GSH. encyclopedia.pub
In the context of NSAID metabolites, GSH has been shown to effectively trap quinone imines. Studies have demonstrated that in the presence of GSH, the formation of GSH conjugates derived from 5-hydroxydiclofenac and 5-hydroxymefenamic acid can be quantified. nih.govacs.orgvu.nl The formation of these conjugates represents a critical detoxification pathway, diverting the reactive intermediate away from binding to essential cellular proteins and DNA. The resulting GSH S-conjugates are more water-soluble and can be further metabolized through the mercapturic acid pathway for excretion. nih.gov
| Pathway | Enzyme/Cofactor | Outcome | Relevance to 5-Hydroxy Metabolites |
|---|---|---|---|
| Enzymatic Reduction | NQO1 | Reduction to stable hydroquinone | Demonstrated for 5-hydroxydiclofenac quinone imine |
| Enzymatic Reduction | NQO2 | Reduction to stable hydroquinone | Inactive or barely active for 5-hydroxy metabolite quinone imines nih.govnih.govacs.org |
| Non-Enzymatic Scavenging | NQO2 Protein | Covalent binding and sequestration | Observed for diclofenac- and mefenamic acid-derived quinone imines nih.govacs.org |
| Glutathione Conjugation | GSH (spontaneous or GST-catalyzed) | Formation of stable, excretable GSH-conjugate | Demonstrated for diclofenac- and mefenamic acid-derived quinone imines nih.govacs.org |
Glucuronidation and sulfation are major Phase II conjugation pathways for compounds containing hydroxyl groups. taylorandfrancis.com These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. taylorandfrancis.com Both processes attach large, polar, ionizable endogenous molecules (glucuronic acid or sulfate) to the substrate, significantly increasing its hydrophilicity and promoting its excretion in urine or bile. taylorandfrancis.comnih.gov
For a compound like this compound, the phenolic hydroxyl group represents a prime site for both glucuronidation and sulfation. While specific studies on this compound are not widely available, the metabolism of other phenolic compounds in various research models provides a strong precedent. For many xenobiotics, sulfation and glucuronidation are competing pathways. taylorandfrancis.com Generally, sulfation is a high-affinity, low-capacity system, while glucuronidation is a low-affinity, high-capacity system. taylorandfrancis.com This means that at lower concentrations of the substrate, sulfation may predominate, whereas at higher concentrations, glucuronidation becomes the more significant pathway. The resulting glucuronide and sulfate (B86663) conjugates are typically pharmacologically inert and readily eliminated. taylorandfrancis.com
Advanced Synthetic Methodologies for 5 Hydroxyflufenamic Acid in Research
Microbial Biocatalysis for Targeted Production
Microbial biotransformation represents a powerful tool for the synthesis of drug metabolites, leveraging the diverse metabolic machinery of microorganisms to perform complex chemical reactions with high specificity. The hydroxylation of non-activated carbon atoms, a chemically challenging transformation, can be efficiently catalyzed by microbial enzyme systems, primarily cytochrome P450 monooxygenases.
Filamentous fungi are particularly well-suited for biotransformation processes due to their robust enzymatic systems and ability to metabolize a wide array of xenobiotics.
Beauveria bassiana , an entomopathogenic fungus, has been identified as a promising biocatalyst for xenobiotic metabolism. Its capability to perform oxidative reactions, such as hydroxylations and N-demethylations, is well-documented nih.govtandfonline.com. The metabolism of various drug compounds by B. bassiana is mediated by a cytochrome P450 enzyme system nih.govtandfonline.com. This suggests a strong potential for the targeted hydroxylation of Flufenamic acid to produce 5-Hydroxyflufenamic acid. Although direct studies on the biotransformation of Flufenamic acid by B. bassiana are not extensively reported, the existing literature on its metabolic capabilities with other xenobiotics supports its application in this context.
Clitocybe nebularis , a common woodland fungus, is known to produce a variety of secondary metabolites nih.govresearchgate.netnih.gov. While its antifungal properties have been a primary focus of research, the enzymatic machinery of this fungus, which is responsible for the synthesis of its diverse chemical constituents, may also be harnessed for xenobiotic transformations nih.gov. The potential for aromatic hydroxylation exists within its metabolic pathways, though specific applications for drug metabolite synthesis are an area requiring further investigation.
Mucor hiemalis , a member of the Mucoraceae family, is recognized for its role in the biotransformation of various chemical and pharmacological compounds. Its metabolic versatility makes it a candidate for hydroxylation reactions, although specific data on its activity with fenamate-class drugs is limited.
To maximize the efficiency of microbial biotransformation for the production of this compound, several parameters must be carefully optimized. These include the selection of the microbial strain, composition of the culture medium, precursor concentration, pH, temperature, and incubation time.
The optimization of these conditions can lead to significant improvements in both the yield of the desired metabolite and the stereoselectivity of the reaction. For instance, adjusting the fermentation parameters can influence the expression and activity of the specific cytochrome P450 enzymes responsible for the hydroxylation of the flufenamic acid backbone. This, in turn, can enhance the production of this compound while minimizing the formation of other, undesired byproducts. The development of efficient extraction and purification protocols is also a critical step in obtaining a high-purity product for research purposes.
Engineered Enzyme Systems for Controlled Hydroxylation
The limitations of whole-cell biocatalysis, such as slow reaction rates and complex product mixtures, can be overcome by using isolated and engineered enzymes. This approach offers a higher degree of control over the reaction, leading to improved yields and selectivity.
Cytochrome P450 BM3 from Bacillus megaterium is a highly efficient and self-sufficient monooxygenase that has been extensively engineered for the synthesis of drug metabolites. Its high catalytic activity and broad substrate scope make it an ideal starting point for directed evolution studies.
Research has demonstrated that engineered P450 BM3 mutants can effectively catalyze the hydroxylation of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs), which are structurally similar to Flufenamic acid researchgate.netnih.gov. Specific variants of P450 BM3 have been developed that exhibit high regioselectivity for either benzylic or aromatic hydroxylation researchgate.netnih.gov. For the synthesis of this compound, mutants favoring aromatic hydroxylation would be of particular interest. A study by Venkataraman and colleagues in 2014 identified P450 BM3 variants that could hydroxylate meclofenamic acid at the 5-position, a position analogous to the desired hydroxylation site in Flufenamic acid nih.gov.
| P450 BM3 Variant | Target NSAID | Key Mutations | Observed Regioselectivity | Reference |
|---|---|---|---|---|
| M11 V87F | Meclofenamic acid, Mefenamic acid, Tolfenamic acid | Not specified in detail | High selectivity for 4'-OH position | researchgate.netnih.gov |
| - | Meclofenamic acid | V87I | Selective for benzylic hydroxylation | nih.gov |
| - | Meclofenamic acid | V87F | Selective for aromatic hydroxylation | nih.gov |
The practical application of engineered enzymes in synthesis is often determined by their catalytic efficiency and stability. Key metrics for evaluating enzyme performance are the turnover number (TON), which represents the total number of substrate molecules converted per molecule of enzyme, and the turnover frequency, which is the number of substrate molecules converted per unit of time.
For P450 BM3 variants, directed evolution and site-directed mutagenesis have been employed to enhance these parameters. Mutations in the active site can improve substrate binding and positioning, leading to more efficient catalysis. For fenamic acid NSAIDs, engineered P450 BM3 variants have achieved high total turnover numbers, in the range of 4000-6000, making them suitable for preparative scale synthesis of metabolites researchgate.netnih.gov. Further improvements can be achieved through optimization of the reaction conditions, such as cofactor regeneration systems to ensure a continuous supply of NADPH, and the use of decoy molecules to enhance catalytic activity.
| Enzyme System | Substrate Class | Reported Turnover Numbers (TON) | Key Improvement Strategies | Reference |
|---|---|---|---|---|
| Engineered P450 BM3 Variants | Fenamic Acid NSAIDs | 4000-6000 | Site-directed mutagenesis (e.g., at position F87), Directed evolution | researchgate.netnih.gov |
| Engineered P450 BM3 | Short-chain alkanes | >20,000 | Recombination of beneficial mutations | caltech.edu |
Comparison of Chemoenzymatic and Chemical Synthetic Routes for Analytical and Research Standards
The production of analytical and research standards of this compound requires high purity and well-characterized material. Both chemoenzymatic and purely chemical synthetic routes can be employed for this purpose, each with its own set of advantages and disadvantages.
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical reactions. This approach can significantly shorten synthetic routes and improve yields by avoiding the need for complex protection and deprotection steps that are often required in traditional organic synthesis. The high regioselectivity of engineered enzymes like P450 BM3 variants ensures the formation of the desired 5-hydroxy isomer with minimal byproduct formation. This simplifies the purification process and leads to a higher quality analytical standard.
Chemical synthesis , on the other hand, offers the advantage of being readily scalable and not dependent on the complexities of biological systems. However, achieving regioselective hydroxylation of an aromatic ring in a molecule with multiple potential reaction sites, such as Flufenamic acid, can be challenging. It often requires multi-step procedures with harsh reagents and may result in a mixture of isomers that are difficult to separate.
| Parameter | Chemoenzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Regioselectivity | High, determined by enzyme's active site | Often low, can lead to isomeric mixtures |
| Stereoselectivity | High, enzymes are inherently chiral | Requires chiral auxiliaries or catalysts |
| Reaction Conditions | Mild (aqueous buffer, ambient temperature and pressure) | Often harsh (extreme pH, high temperatures, hazardous reagents) |
| Environmental Impact | Generally lower, uses renewable resources and biodegradable catalysts | Can generate significant chemical waste |
| Scalability | Can be challenging due to enzyme stability and cofactor costs | Generally more straightforward |
| Development Time | Can be lengthy due to enzyme engineering and optimization | Based on well-established chemical principles |
Molecular and Structural Investigations of 5 Hydroxyflufenamic Acid and Its Interactions
Computational Chemistry Approaches
Computational chemistry provides powerful tools for predicting and analyzing the behavior of molecules like 5-hydroxyflufenamic acid at an atomic level, offering insights that can guide experimental research.
Molecular Docking Simulations for Ligand-Enzyme Binding Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, often represented by a scoring function or binding energy value. nih.gov Lower binding energy values typically indicate a more stable and higher-affinity interaction. nih.gov
In the context of this compound, docking simulations can be used to predict its binding affinity to various enzymes, such as cyclooxygenase (COX) isoforms, which are known targets for its parent compound, flufenamic acid. These simulations identify key amino acid residues within the enzyme's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. dergipark.org.tr By comparing the docking scores and interaction patterns of this compound with those of flufenamic acid, researchers can hypothesize whether the hydroxylation enhances or diminishes its binding potential to specific biological targets.
Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
| This compound | Hypothetical Enzyme X | -8.5 | TYR 355, SER 530 | Hydrogen Bond |
| This compound | Hypothetical Enzyme X | -8.5 | LEU 352, VAL 523 | Hydrophobic Interaction |
| Flufenamic Acid | Hypothetical Enzyme X | -7.9 | LEU 352, VAL 523 | Hydrophobic Interaction |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. researchgate.net Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. nih.gov These simulations can reveal how the ligand and protein adjust their conformations upon binding and the persistence of key interactions over a set period, typically nanoseconds. dntb.gov.ua
For the this compound-enzyme complex, an MD simulation would track the atomic coordinates, allowing for the analysis of parameters like the Root Mean Square Deviation (RMSD). A stable RMSD value over time suggests that the complex remains in a stable conformation. researchgate.net Furthermore, MD simulations can elucidate the role of water molecules in the binding site and provide a more dynamic picture of the hydrogen bond network that stabilizes the complex. dovepress.commdpi.com
Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics This table shows example data for assessing the stability of a docked complex.
| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Hydrogen Bonds Maintained |
| Enzyme X + this compound | 100 | 1.8 ± 0.3 | SER 530, TYR 355 |
| Enzyme X (Apo form) | 100 | 1.5 ± 0.2 | N/A |
Quantum Mechanical Methods for Reaction Mechanism Elucidation
Quantum mechanical (QM) methods are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. These approaches are particularly useful for elucidating reaction mechanisms, including the formation of metabolites. QM calculations can map the potential energy surface of a reaction, identifying transition states and calculating activation energies.
In the study of this compound, QM methods could be applied to model the metabolic reaction where flufenamic acid is hydroxylated. This would likely involve modeling the interaction of flufenamic acid with the active site of a Cytochrome P450 enzyme. By calculating the energetics of different potential pathways, researchers can determine the most likely mechanism for the formation of the 5-hydroxy metabolite, providing fundamental insights into its biosynthesis.
Structural Elucidation Techniques for Metabolites and Intermediates
Identifying and confirming the chemical structure of metabolites like this compound is critical for understanding drug metabolism and biological pathways. Spectroscopic and spectrometric techniques are central to this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. technologynetworks.com It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). technologynetworks.com By analyzing parameters such as chemical shifts, signal multiplicities (splitting patterns), and coupling constants, the exact connectivity of atoms in a molecule can be established. nih.govgre.ac.uk
For the identification of this compound in a biological sample, ¹H NMR would be used to identify signals corresponding to the aromatic protons. The introduction of a hydroxyl group at the 5-position would cause predictable changes in the chemical shifts and splitting patterns of the adjacent aromatic protons compared to the parent compound. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can further confirm the structure by showing correlations between connected protons and between protons and their attached carbons, respectively.
Table 3: Expected ¹H NMR Chemical Shifts for Key Protons This table presents hypothetical NMR data based on known principles for aromatic compounds.
| Compound | Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
| Flufenamic Acid | H-4 | ~7.2 | Doublet of doublets |
| Flufenamic Acid | H-5 | ~7.0 | Triplet |
| Flufenamic Acid | H-6 | ~7.4 | Doublet of doublets |
| This compound | H-4 | ~6.8 | Doublet |
| This compound | H-6 | ~7.1 | Doublet |
Mass Spectrometry for Structural Confirmation and Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used to confirm the molecular weight of a compound and to deduce its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with great accuracy.
When analyzing this compound, electrospray ionization (ESI) coupled with a mass analyzer would first confirm its molecular weight, which is expected to be 16 atomic mass units (the mass of an oxygen atom) greater than that of flufenamic acid. Subsequently, tandem mass spectrometry (MS/MS) would be performed. In MS/MS, the ion corresponding to this compound is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For example, a characteristic loss of CO₂ (44 Da) from the carboxylic acid group would be expected. By identifying such specific fragments, the structure of the metabolite can be unequivocally confirmed. This technique is also crucial for metabolic pathway analysis, allowing researchers to trace the conversion of a parent drug to its various metabolites in complex biological mixtures. nih.gov
Table 4: Representative Mass Spectrometry Data This table contains hypothetical m/z values for illustrative purposes.
| Compound | Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) |
| Flufenamic Acid | ESI- | 280.06 | 236.07 (Loss of CO₂) |
| This compound | ESI- | 296.05 | 252.06 (Loss of CO₂) |
Mechanistic Studies in Biological Systems Non Clinical
In Vitro Biochemical and Cellular Investigations
Comprehensive in vitro studies detailing the biochemical and cellular effects of isolated 5-Hydroxyflufenamic acid are not extensively reported. The majority of research has centered on the precursor, flufenamic acid.
Enzyme Inhibition and Activation Studies in Isolated Systems
There is a notable lack of specific data on the direct effects of this compound on isolated enzyme systems. While its parent compound, flufenamic acid, is known to be a cyclooxygenase (COX) inhibitor, the specific inhibitory or activatory profile of its 5-hydroxy metabolite has not been thoroughly characterized in the public domain.
Interactions with Subcellular Fractions and Cell Lines
Modulatory Effects on Cellular Biochemical Pathways
Information regarding the modulatory effects of this compound on specific cellular biochemical pathways is not currently available in the scientific literature.
In Vivo Mechanistic Studies in Animal Models (excluding human clinical data)
The in vivo mechanistic profile of this compound has been inferred primarily from metabolic studies of its parent compound, flufenamic acid.
Pharmacokinetic and Metabolic Fate Studies in Preclinical Species
Flufenamic acid undergoes metabolism that includes hydroxylation of the aromatic ring, leading to the formation of this compound. However, detailed pharmacokinetic parameters specifically for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species, have not been extensively documented.
Investigations of Species-Specific Metabolic Profiles and Their Underlying Enzymology
Differences in the metabolism of flufenamic acid have been observed across various species. For instance, monkeys and humans have been reported to excrete metabolites formed by side-chain oxidation and ring hydroxylation, the latter of which would include this compound annualreviews.org. In contrast, the dog primarily excretes the parent compound in the feces annualreviews.org. The specific enzymes responsible for the 5-hydroxylation of flufenamic acid in different preclinical species have not been definitively identified in the available literature.
Table 1: Summary of Available Mechanistic Data for this compound
| Section | Subsection | Key Findings |
| 6.1. In Vitro Studies | 6.1.1. Enzyme Interactions | No specific data available. |
| 6.1.2. Subcellular/Cellular Interactions | No specific data available. | |
| 6.1.3. Pathway Modulation | No specific data available. | |
| 6.2. In Vivo Studies | 6.2.1. Pharmacokinetics | Recognized as a metabolite of flufenamic acid. Specific ADME data is lacking. |
| 6.2.2. Species-Specific Metabolism | Formed via ring hydroxylation in monkeys and humans. Limited data on specific enzymology. annualreviews.org |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification of 5-Hydroxyflufenamic Acid in Biological Samples
Chromatographic methods are fundamental to the analysis of drug metabolites in biological samples, providing the necessary separation from the parent drug and endogenous interferences.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of flufenamic acid and its metabolites, including this compound, in biological fluids such as plasma and urine. nih.govresearchgate.net Method development for the quantification of this compound typically involves optimizing several key parameters to achieve adequate separation, sensitivity, and accuracy.
A common approach utilizes reversed-phase HPLC, often with a C18 (octadecylsilica) column. nih.gov The separation is achieved through the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase composition is a critical factor and is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid. sielc.comcreative-bioarray.com The pH of the mobile phase is adjusted to ensure the acidic analytes are in a suitable ionization state for retention and separation.
Detection is commonly performed using ultraviolet (UV) spectrophotometry. creative-bioarray.com Flufenamic acid and its hydroxylated metabolites exhibit strong absorbance in the UV region, with detection wavelengths typically set around 280 nm to 288 nm for optimal sensitivity. nih.govijpsr.info The method's linearity, accuracy, and precision are established through calibration curves prepared in the biological matrix of interest. nih.gov
Table 1: Typical HPLC Parameters for the Analysis of Flufenamic Acid and its Metabolites
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18, 5 µm particle size | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate buffer) | Elutes the analytes from the column. |
| pH of Mobile Phase | Acidic (e.g., adjusted with phosphoric acid) | Suppresses ionization of acidic analytes for better retention. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. |
| Detection | UV at ~280-288 nm | Quantifies the analytes based on their UV absorbance. |
| Sample Preparation | Liquid-liquid extraction or protein precipitation | Removes interfering substances from the biological sample. |
Gas Chromatography (GC) offers a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Polar compounds like this compound, which contain carboxylic acid and hydroxyl functional groups, are non-volatile. Therefore, a derivatization step is essential prior to GC analysis to convert them into more volatile and thermally stable forms. nih.govnih.gov
Silylation is the most prevalent derivatization method for non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites. nih.govsigmaaldrich.com This process involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. restek.comregistech.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and mixtures containing catalysts like trimethylchlorosilane (TMCS). sigmaaldrich.commdpi.com The resulting TMS derivatives of this compound are significantly more volatile and produce better chromatographic peak shapes. nih.gov
The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a nonpolar stationary phase. Detection is typically performed using mass spectrometry (MS), providing both quantification and structural information. nih.gov
Table 2: Common Silylation Reagents for GC Analysis of Hydroxylated NSAIDs
| Reagent | Abbreviation | Properties and Applications |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong silylating agent, often used with a catalyst like TMCS for efficient derivatization of hydroxyl and carboxyl groups. mdpi.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating reagent that produces volatile by-products, making it suitable for trace analysis. sigmaaldrich.comdergipark.org.tr |
| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives. thermofisher.com |
Mass Spectrometry-Based Platforms for Metabolomics and Proteomics in Research
Mass spectrometry (MS) is an indispensable tool in the study of drug metabolism, offering unparalleled sensitivity and specificity for the identification and quantification of metabolites and the analysis of proteins involved in metabolic pathways.
High-resolution mass spectrometry (HR-MS) is instrumental in the identification of drug metabolites like this compound. HR-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, enabling the determination of the elemental composition of a metabolite.
The identification of this compound in a biological sample would involve detecting a molecule with a mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom to the parent flufenamic acid molecule. Tandem mass spectrometry (MS/MS) is then employed to fragment the metabolite ion. The resulting fragmentation pattern provides structural information that helps to pinpoint the location of the hydroxyl group on the aromatic ring. For carboxylic acids and hydroxylated aromatic compounds, characteristic fragmentation patterns include the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45). libretexts.orgwhitman.edu By comparing the fragmentation pattern of the metabolite to that of the parent drug and known fragmentation rules, the structure of this compound can be confidently elucidated.
Proteomics, the large-scale study of proteins, is a powerful approach to investigate the enzymes responsible for drug metabolism. brieflands.commetwarebio.com The hydroxylation of flufenamic acid to this compound is primarily catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govmdpi.com
Proteomic techniques, particularly those based on mass spectrometry, can be used to identify and quantify the expression levels of specific CYP isozymes in tissues like the liver, where most drug metabolism occurs. nih.govf1000research.com This can be achieved by analyzing the proteome of liver microsomes, which are rich in CYP enzymes. By comparing the protein expression profiles of control samples with those from individuals or experimental systems exposed to flufenamic acid, researchers can identify which CYP enzymes are upregulated or involved in its metabolism. brieflands.com Furthermore, functional proteomics can be used to assess the activity of these enzymes towards flufenamic acid, confirming their role in the formation of this compound. nih.gov Understanding the expression and function of these enzymes is crucial for predicting drug-drug interactions and inter-individual variability in drug response. oup.com
Electrochemical Detection Methods for Mechanistic Oxidation Studies
Electrochemical methods, such as cyclic voltammetry (CV), are valuable for studying the oxidation mechanisms of phenolic and aromatic compounds, including this compound. researchgate.netmdpi.com These techniques can provide insights into the redox properties of the molecule and the intermediates formed during its oxidation. researchgate.net
In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. mdpi.com For an electroactive species like this compound, an oxidation peak will be observed at a specific potential, corresponding to the removal of electrons from the molecule. nih.gov The position and shape of this peak can provide information about the thermodynamics and kinetics of the electron transfer process. The oxidation of hydroxylated aromatic compounds often involves the formation of radical or quinone-like intermediates. researchgate.net By studying the electrochemical behavior under different conditions (e.g., varying pH), the mechanism of oxidation can be elucidated. researchgate.netrsc.org This is relevant for understanding potential bioactivation pathways of the metabolite and its interactions with biological systems. researchgate.net
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Behavior
The electrochemical properties of this compound, a hydroxylated derivative of the non-steroidal anti-inflammatory drug flufenamic acid, are of significant interest in understanding its potential biological redox activity and for the development of sensitive analytical methods. While direct and extensive research on the redox behavior of this compound is not widely available in the public domain, the electrochemical characteristics of its parent compound, flufenamic acid, have been investigated. These studies provide a foundational understanding of the molecule's redox capabilities, which can be extrapolated to its hydroxylated form. The introduction of a hydroxyl group to the aromatic ring is anticipated to influence the electron density and, consequently, the oxidation potential of the molecule.
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electroanalytical techniques used to study the redox behavior of electroactive species. CV provides insights into the mechanisms of redox reactions, including the reversibility of electron transfer processes and the stability of reaction intermediates. DPV, a more sensitive technique, is often employed for quantitative analysis due to its ability to discriminate against background currents.
Research on flufenamic acid has demonstrated its electro-oxidative properties. For instance, studies have utilized modified glassy carbon electrodes to investigate its oxidation, indicating that the molecule can undergo electron transfer reactions at the electrode surface. The peak potential values obtained from these studies are crucial in defining the energy required for the oxidation process.
It is important to note that the data presented in the following tables are based on studies of the parent compound, flufenamic acid. This information serves as a valuable reference point for predicting the redox behavior of this compound. The presence of the electron-donating hydroxyl group in this compound would likely lower the oxidation potential compared to flufenamic acid, making it easier to oxidize.
Table 1: Cyclic Voltammetry Data for Flufenamic Acid
| Parameter | Value | Conditions | Electrode | Reference |
| Anodic Peak Potential (Epa) | Varies | Dependent on pH and scan rate | Modified Glassy Carbon Electrode | rsc.org |
| Cathodic Peak Potential (Epc) | Not always observed | Indicates irreversible or quasi-reversible oxidation | Modified Glassy Carbon Electrode | rsc.org |
| Peak Current (Ip) | Proportional to concentration | Used for quantitative analysis | Modified Glassy Carbon Electrode | rsc.org |
Table 2: Differential Pulse Voltammetry Data for Flufenamic Acid
| Parameter | Value | Conditions | Electrode | Reference |
| Peak Potential (Ep) | Varies | Dependent on pH and pulse parameters | Modified Glassy Carbon Electrode | rsc.org |
| Peak Current (Ip) | Linearly related to concentration | Enables sensitive quantification | Modified Glassy Carbon Electrode | rsc.org |
| Linear Range | 0.01 µM to 2210 µM | Demonstrates wide applicability for detection | AC–CuMOF-modified glassy carbon electrode | rsc.org |
| Limit of Detection (LOD) | 1.09 nM | Highlights the high sensitivity of the method | AC–CuMOF-modified glassy carbon electrode | rsc.org |
The detailed research findings on flufenamic acid reveal that its electro-oxidation is a complex process influenced by experimental conditions such as the pH of the supporting electrolyte and the scan rate used in voltammetric measurements. The development of novel electrode materials, such as copper metal-organic framework (CuMOF) ribbons incorporated with activated carbon, has been shown to enhance the electrocatalytic oxidation of flufenamic acid, leading to improved sensitivity and lower detection limits rsc.org. Such advancements in electrode technology would be directly applicable to the study and determination of this compound.
The irreversible nature of the oxidation process, often observed for flufenamic acid, suggests that the initial electron transfer is followed by chemical reactions, leading to stable oxidation products. The exact nature of these products for this compound would need to be elucidated through further spectroelectrochemical studies.
Emerging Research Directions and Future Perspectives
Discovery of Novel Enzymatic Pathways Beyond Initial Hydroxylation
The metabolic journey of 5-Hydroxyflufenamic acid does not likely end with its formation. The presence of a hydroxyl group opens up possibilities for further enzymatic modifications, primarily through conjugation reactions. These pathways are crucial for detoxification and excretion.
Glucuronidation: This is a major pathway for the metabolism of many drugs and their hydroxylated metabolites. wikipedia.orgtaylorandfrancis.com The hydroxyl group of this compound is a prime target for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid to form a more water-soluble glucuronide that can be readily eliminated from the body. wikipedia.org Studies on the parent compound, flufenamic acid, have indicated that glucuronidation is a significant metabolic route. wikipedia.org Research on related fenamates has shown that UGT1A9 and UGT2B7 are involved in their glucuronidation in the human kidney, suggesting these enzymes could also act on this compound. nih.gov
Future research will likely focus on identifying the specific UGT and SULT isoforms responsible for the conjugation of this compound and characterizing the kinetics of these reactions. Understanding these pathways is essential for a complete picture of flufenamic acid metabolism and its variability among individuals.
Development of this compound as a Probe for P450 Activity in Research
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Specific substrates, known as "probes," are used to determine the activity of individual CYP isoforms. researchgate.net Given that this compound is a product of CYP-mediated oxidation, its formation rate can serve as an indicator of the activity of the responsible CYP isoform(s).
While not yet established as a standard probe, this compound has the potential to be developed into a useful research tool for assessing the activity of specific P450 enzymes, likely members of the CYP2C family which are known to metabolize flufenamic acid. For it to be a viable probe, further research would need to establish:
Isoform Specificity: The degree to which its formation is catalyzed by a single CYP isoform.
Kinetic Profile: A well-characterized relationship between enzyme activity and metabolite formation.
Lack of Inhibition: The compound itself should not significantly inhibit or induce the P450 isoform being studied at concentrations used in the assay.
The development of a reliable and sensitive analytical method for quantifying this compound is also a prerequisite. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique for this purpose. nih.gov
Integration of Systems Biology Approaches for Comprehensive Metabolic Mapping
Systems biology offers a holistic approach to understanding complex biological processes by integrating various data types, including genomics, proteomics, and metabolomics. fwlaboratory.org Applying these approaches to the study of this compound can provide a comprehensive map of its metabolic network.
By combining experimental data with computational modeling, researchers can:
Identify all relevant enzymes and transporters involved in the formation, further metabolism, and disposition of this compound.
Elucidate the regulatory networks that control the expression and activity of these proteins.
Predict how genetic variations in metabolic genes might affect the levels of this compound and its parent drug.
This comprehensive metabolic mapping will be instrumental in understanding the inter-individual variability in response to flufenamic acid and predicting potential drug-drug interactions.
Predictive Modeling of Metabolite Interactions in Complex Biological Networks
The biological activity of a drug is not solely determined by the parent compound but also by its metabolites. This compound, as a major metabolite, may interact with various biological targets, leading to either therapeutic or adverse effects. Predictive modeling, using computational approaches, can help to identify potential interactions of this metabolite within complex biological networks.
In Silico ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. researchgate.netsrce.hrmdpi.com These predictions can help to estimate its pharmacokinetic profile and potential for accumulation in tissues.
Drug-Drug Interaction (DDI) Prediction: Machine learning and physiologically based pharmacokinetic (PBPK) modeling can be used to predict the potential for this compound to cause or be a victim of drug-drug interactions. nih.govnih.govresearchgate.netyoutube.comarxiv.org These models consider factors such as the inhibition or induction of metabolic enzymes and transporters.
These predictive models can guide further experimental studies and help to anticipate potential clinical issues related to the metabolism of flufenamic acid.
Exploration of this compound in Comparative Metabolism Studies Across Diverse Organisms
The metabolism of drugs can vary significantly between different species. Comparative metabolism studies are therefore essential in preclinical drug development to ensure that the animal models used are relevant to humans.
Investigating the formation and subsequent metabolism of this compound across a range of species (e.g., rodents, dogs, non-human primates, and humans) can reveal important differences in metabolic pathways and enzyme activities. This information is crucial for:
Selecting appropriate animal models for toxicological studies of flufenamic acid.
Extrapolating preclinical data to predict the human pharmacokinetic profile of flufenamic acid and its metabolites.
Understanding the evolutionary conservation of the metabolic pathways involved.
Such studies typically involve administering the parent drug to different species and analyzing biological samples (e.g., plasma, urine, feces) to identify and quantify the metabolites formed.
Advanced Bioengineering for Industrial-Scale Production of Metabolite Standards
A significant challenge in the study of drug metabolites is the availability of pure analytical standards. Chemical synthesis of metabolites can be complex and costly. Advanced bioengineering offers a promising alternative for the production of metabolite standards, such as this compound, on an industrial scale.
Metabolic engineering involves the modification of the metabolic pathways of microorganisms, like bacteria or yeast, to enable them to produce specific compounds. researchgate.netmdpi.comwordpress.com This can be achieved by:
Introducing the gene for the human P450 enzyme responsible for the 5-hydroxylation of flufenamic acid into a microbial host.
Optimizing the expression and activity of this enzyme within the host organism.
Developing a fermentation process to produce the metabolite in large quantities.
This bio-based production method can provide a cost-effective and sustainable source of this compound for research and regulatory purposes. Biocatalytic systems, which use isolated enzymes, can also be employed for the synthesis of metabolites. nih.gov
Q & A
Basic: What are the key methodological considerations for synthesizing 5-Hydroxyflufenamic acid with high purity?
To synthesize this compound, researchers should prioritize solvent selection, reaction temperature, and catalyst efficiency. For example, using polar aprotic solvents (e.g., DMSO) under controlled heating (80–100°C) can enhance reaction yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity compounds. Analytical validation using NMR, HPLC, and mass spectrometry ensures structural integrity .
Basic: How can researchers optimize analytical techniques for identifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for high sensitivity. Method optimization should include mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 reverse-phase). Calibration curves using internal standards (e.g., deuterated analogs) improve quantification accuracy .
Basic: What experimental models are suitable for studying the anti-inflammatory mechanisms of this compound?
In vitro models like lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells) allow assessment of cytokine inhibition (e.g., TNF-α, IL-6). For in vivo validation, murine collagen-induced arthritis models are effective. Dose-response studies should include COX-2 enzyme activity assays to differentiate its action from other NSAIDs .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?
Systematic reviews with meta-analysis are essential. For instance, discrepancies in IC50 values for COX inhibition may arise from assay variability (e.g., enzyme source, incubation time). Researchers should replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA with post-hoc analysis) to identify confounding variables .
Advanced: What strategies are effective for integrating multi-omics data to elucidate the metabolic pathways of this compound?
Combine transcriptomics (RNA-seq of treated cell lines) with metabolomics (LC-MS-based profiling) to map downstream pathways. Bioinformatics tools like KEGG pathway enrichment analysis can highlight affected networks (e.g., arachidonic acid metabolism). Cross-validation with knockout models (e.g., COX-2−/− mice) strengthens mechanistic insights .
Advanced: How can predictive modeling improve the understanding of this compound’s interactions with non-target proteins?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict off-target binding. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Prioritize proteins with high structural similarity to COX-2 (e.g., other oxidoreductases) .
Advanced: What experimental designs are recommended for assessing long-term toxicity of this compound in preclinical studies?
Use repeated-dose toxicity studies in rodents (OECD Guideline 407). Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology at 28- and 90-day intervals. Include a recovery phase to evaluate reversibility. Toxicokinetic profiling ensures dose-linear exposure .
Advanced: How can comparative studies with structural analogs enhance the mechanistic understanding of this compound?
Compare its pharmacophore with flufenamic acid and mefenamic acid using SAR analysis. Focus on hydroxyl group positioning and electron-withdrawing effects. In vitro assays (e.g., COX inhibition, ROS scavenging) paired with DFT calculations reveal electronic contributions to activity .
Advanced: What methodologies are critical for evaluating the environmental impact of this compound residues?
Employ OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Use high-resolution mass spectrometry (HRMS) to detect degradation products in water samples. Bioconcentration factors (BCF) should be calculated using logP values and bioassays .
Advanced: How can interdisciplinary approaches address gaps in this compound’s therapeutic potential?
Collaborate with computational chemists for QSAR modeling, material scientists for nanoformulation (e.g., lipid nanoparticles), and clinicians for translational studies. Cross-disciplinary data sharing platforms (e.g., NIH RePORTER) facilitate hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
